3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and various substituents such as methyl and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazoline core through a cyclization reaction involving anthranilic acid derivatives. The oxadiazole ring can be introduced via a cyclization reaction between a hydrazide and a carboxylic acid derivative. The final step involves the coupling of the quinazoline and oxadiazole intermediates under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the quinazoline core can produce dihydroquinazoline derivatives.
Scientific Research Applications
3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethylphenyl)-1-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Similar structure but lacks the methylthio group.
3-(3,4-dimethylphenyl)-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Contains a chlorine substituent instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and can influence its reactivity and applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-8-11-19(14-17(16)2)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-33-23)18-9-12-20(34-3)13-10-18/h4-14H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMACVLGBPFNUFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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